molecular formula C7H13BF3K B562970 Potassium trans-2-methylcyclohexyltrifluoroborate CAS No. 1041642-14-1

Potassium trans-2-methylcyclohexyltrifluoroborate

Cat. No.: B562970
CAS No.: 1041642-14-1
M. Wt: 204.085
InChI Key: RAVXMQPYEBSTJX-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Potassium trans-2-methylcyclohexyltrifluoroborate has several applications in scientific research:

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for Potassium trans-2-methylcyclohexyltrifluoroborate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trans-2-methylcyclohexyltrifluoroborate can be synthesized through the reaction of 2-methylcyclohexylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium trans-2-methylcyclohexyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents like THF and dimethylformamide (DMF) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Mechanism of Action

The mechanism by which potassium trans-2-methylcyclohexyltrifluoroborate exerts its effects involves the formation of boron-carbon bonds. The trifluoroborate group acts as a leaving group, allowing for the formation of new bonds with other carbon atoms. This process is facilitated by the presence of catalysts, such as palladium, which help to activate the boron atom and promote the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium allyltrifluoroborate

Uniqueness

Potassium trans-2-methylcyclohexyltrifluoroborate is unique due to its specific structure, which includes a cyclohexyl ring with a methyl substituent. This structure imparts distinct reactivity and selectivity in chemical reactions compared to other trifluoroborate compounds.

Properties

IUPAC Name

potassium;trifluoro-[(1R,2R)-2-methylcyclohexyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVXMQPYEBSTJX-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCCCC1C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]([C@@H]1CCCC[C@H]1C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678459
Record name Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041642-14-1
Record name Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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